3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

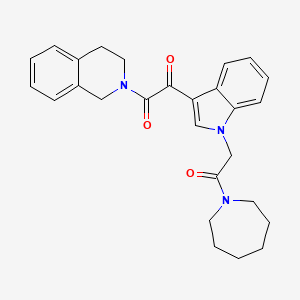

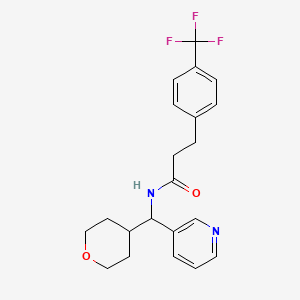

3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline, also known as OPA or OPAA, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is a phosphorus-containing analog of aniline, which makes it a valuable tool for studying various biological processes.

Scientific Research Applications

Drug Discovery and Chemical Synthesis

Oxetane incorporation into molecules, such as "3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline," can significantly affect a compound's solubility, lipophilicity, metabolic stability, and conformational preference. For example, replacing gem-dimethyl groups with oxetanes can enhance aqueous solubility and reduce metabolic degradation rates. This structural modification provides a foundation for the use of oxetanes in chemistry and drug discovery, offering a pathway to novel oxetanes not previously documented (Wuitschik et al., 2010).

Materials Science: Conductivity and Electroluminescence

The oxidative polymerization of aniline by phosphomolybdic acid leads to the formation of hybrid organic-inorganic materials, combining the good conductivity of the polymer matrix with the added electroactivity of the inorganic cluster. This results in materials that can function as efficient electrodes (Gómez‐Romero et al., 1997).

Corrosion Inhibition

The synthesized compound "(NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline" exhibits efficient inhibition of corrosion in metals, showcasing how structural modifications in aniline derivatives can lead to significant applications in industrial materials protection (Daoud et al., 2014).

Electroluminescence

Novel classes of color-tunable emitting amorphous molecular materials, which include derivatives of aniline, demonstrate significant potential for electroluminescence applications. These materials emit multicolor light, including white, and serve as excellent emitting materials for organic electroluminescent devices (Doi et al., 2003).

Catalysis

Aniline derivatives have been shown to catalyze important bioconjugation reactions, such as oxime ligation and hydrazone-oxime exchange, with improved efficiency compared to aniline. This catalytic activity is crucial for the development of bioconjugates for therapeutic and research applications, demonstrating the versatility of aniline derivatives in catalyzing reactions under physiological conditions (Rashidian et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been used as corrosion inhibitors for mild steel . The compound interacts with the steel surface to prevent corrosion.

Mode of Action

It can be inferred from similar compounds that it forms a protective adsorption layer on the mild steel surface, effectively inhibiting the corrosion rate and enhancing inhibitory efficacy . The inhibition efficiency was found to increase with increasing inhibitor concentration, while it decreased with rising temperature .

Biochemical Pathways

The compound’s interaction with the steel surface to form a protective layer suggests it may influence surface chemistry and corrosion processes .

Result of Action

The result of the action of 3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline is the formation of a protective layer on the mild steel surface, which inhibits corrosion and prolongs the lifespan of the equipment .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and concentration. The inhibition efficiency increases with increasing inhibitor concentration, while it decreases with rising temperature .

Properties

IUPAC Name |

3-(1-oxo-1λ5-phosphetan-1-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NOP/c10-8-3-1-4-9(7-8)12(11)5-2-6-12/h1,3-4,7H,2,5-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKAJODCUQJNJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CP(=O)(C1)C2=CC=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2740242.png)

![(3aR,6aS)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B2740244.png)

![2-(4-Chlorophenyl)-8-((2,4-dimethylphenyl)sulfonyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2740249.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2740253.png)

![N-(3-fluoro-4-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2740264.png)